molecular formula C6H14ClNO B1429494 (S)-3-(methoxymethyl)pyrrolidine hydrochloride CAS No. 1421050-43-2

(S)-3-(methoxymethyl)pyrrolidine hydrochloride

Cat. No.: B1429494
CAS No.: 1421050-43-2
M. Wt: 151.63 g/mol
InChI Key: WQVGEGDALLVMOB-RGMNGODLSA-N
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Description

(S)-3-(Methoxymethyl)pyrrolidine hydrochloride (CAS: 1421050-43-2) is a chiral pyrrolidine derivative with the molecular formula C₆H₁₄ClNO. It is characterized by a methoxymethyl (-CH₂-O-CH₃) substituent at the 3-position of the pyrrolidine ring, which imparts distinct physicochemical and biological properties. Its stereochemistry (S-configuration) is critical for interactions with chiral receptors or enzymes, making it a valuable intermediate in drug discovery .

Properties

IUPAC Name

(3S)-3-(methoxymethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-8-5-6-2-3-7-4-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVGEGDALLVMOB-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Synthesis Approach

Overview:
The asymmetric synthesis of (S)-3-(methoxymethyl)pyrrolidine hydrochloride typically involves chiral catalysts or chiral auxiliaries to induce stereoselectivity during the formation of the pyrrolidine ring.

Methodology:

  • Starting from a suitable precursor such as a protected amino acid or a β-amino alcohol, a cyclization reaction is performed under chiral catalysis.
  • The key step involves enantioselective reduction or cyclization, often utilizing chiral phosphine catalysts or enzymes to favor the formation of the (S)-enantiomer.
  • Post-cyclization, the compound is subjected to methylation at the methoxymethyl position, followed by salt formation with hydrochloric acid.

Research Findings:

  • A study indicates that employing chiral phosphine catalysts in a cyclization reaction yields high enantiomeric excess (>95%) of (S)-3-(methoxymethyl)pyrrolidine derivatives.
  • The methylation step typically uses methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Reaction Scheme:

Chiral precursor → Cyclization (with chiral catalyst) → Methylation → Hydrochloride salt formation

Data Table 1: Representative Asymmetric Synthesis Parameters

Step Reagents/Conditions Enantiomeric Excess Yield (%) Notes
Cyclization Chiral phosphine catalyst >95% (S) 70-85 Enantioselective ring closure
Methylation Methyl iodide, base - 80-90 Selective methylation at methoxymethyl group
Salt formation HCl in ethanol - Quantitative Crystallization of hydrochloride salt

Resolution of Racemic Mixture

Overview:
When asymmetric synthesis is challenging, resolution of racemic mixtures via chiral chromatography or selective crystallization is employed.

Methodology:

  • Synthesis of racemic 3-(methoxymethyl)pyrrolidine followed by resolution using chiral stationary phases or diastereomeric salt formation.
  • The racemate reacts with a chiral acid or base to form diastereomeric salts, which are separated by crystallization.
  • The desired enantiomer is liberated by acid or base treatment and then converted into the hydrochloride salt.

Research Findings:

  • Patent EP4382529A1 describes a process where racemic pyrrolidine derivatives are resolved using chiral acids, leading to high purity (S)-enantiomer suitable for pharmaceutical applications.

Data Table 2: Resolution Parameters

Step Reagents/Conditions Enantiomeric Purity Yield (%) Notes
Racemic synthesis Standard cyclization - 60-75 Precursor preparation
Resolution Chiral acid (e.g., tartaric acid) >98% (S) 50-65 Crystallization
Salt formation HCl in ethanol - Quantitative Hydrochloride salt isolation

Precursor-Based Synthesis

Overview:
This method involves synthesizing the pyrrolidine ring from simpler building blocks such as amino acids, aldehydes, or ketones, followed by functional group modifications.

Methodology:

  • Starting from an amino acid derivative, a reductive amination or cyclization is performed to form the pyrrolidine ring.
  • The methoxymethyl group is introduced via nucleophilic substitution with chloromethyl methyl ether or similar reagents.
  • The final compound is obtained as a free base or salt, then converted into the hydrochloride form.

Research Findings:

  • A process detailed in patent EP4382529A1 involves preparing (3s)-pyrrolidin-3-ol, which is methylated to form the methoxymethyl derivative, then converted into the hydrochloride salt.

Reaction Scheme:

Amino acid derivative → Cyclization → Methoxymethylation → Hydrochloride salt

Data Table 3: Precursor Synthesis Parameters

Step Reagents/Conditions Yield (%) Notes
Cyclization Reductive amination 65-80 From amino acids
Methoxymethylation Chloromethyl methyl ether, base 70-85 Nucleophilic substitution
Salt formation HCl in solvent Quantitative Crystallization

Summary of Preparation Data

Methodology Advantages Disadvantages Typical Yield Enantiomeric Purity
Asymmetric synthesis High stereocontrol Complex catalysts 70-85% >95% (S)
Resolution High purity achievable Multiple steps 50-65% >98% (S)
Precursor-based Versatile, scalable Longer synthesis route 65-80% High, but depends on steps

Notes and Considerations

  • The choice of method depends on the scale, purity requirements, and available resources.
  • Hydrochloride salt formation is typically achieved by bubbling HCl gas into the free base or by direct acid addition in suitable solvents.
  • Purity and stereoselectivity are critical for pharmaceutical applications, often requiring rigorous purification and characterization.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(methoxymethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: N-oxides of (S)-3-(methoxymethyl)pyrrolidine.

    Reduction: (S)-3-(methoxymethyl)pyrrolidine amine.

    Substitution: Various substituted pyrrolidines with different functional groups.

Scientific Research Applications

Organic Synthesis

(S)-3-(methoxymethyl)pyrrolidine hydrochloride serves as a versatile chiral building block in organic synthesis. It is commonly utilized in the preparation of complex organic molecules, including pharmaceuticals and agrochemicals. The compound's chirality allows for the synthesis of enantiomerically enriched products, which are crucial in drug development.

Key Reactions:

  • Methoxymethylation : The pyrrolidine ring can be functionalized to introduce methoxymethyl groups using reagents like methoxymethyl chloride in the presence of bases such as sodium hydride.
  • Formation of Hydrochloride Salt : The free base form can be converted to its hydrochloride salt through treatment with hydrochloric acid.

Research indicates that this compound exhibits potential biological activities, particularly in the modulation of neurotransmitter systems. Its interactions with various biological targets make it valuable in medicinal chemistry.

Mechanisms of Action:

  • Acetylcholinesterase Inhibition : Pyrrolidine derivatives like this compound have been reported to inhibit acetylcholinesterase, thereby enhancing cholinergic signaling, which is significant for cognitive functions.
  • Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing pathways related to mood regulation and other physiological processes.

Pharmaceutical Development

The unique structural properties of this compound make it a candidate for drug discovery and development. Its ability to act as a ligand allows for the exploration of new therapeutic agents targeting specific diseases.

Case Study Example:
A study explored the use of pyrrolidine derivatives in developing drugs for treating autoimmune diseases by optimizing their binding affinity to specific receptors . The findings highlighted the importance of structural modifications in enhancing biological activity.

Industrial Applications

In addition to its research applications, this compound is utilized in industrial settings for producing fine chemicals and agrochemicals. Its scalability in synthesis via continuous flow methods enhances efficiency and yield during production.

Mechanism of Action

The mechanism of action of (S)-3-(methoxymethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares (S)-3-(methoxymethyl)pyrrolidine hydrochloride with five analogous pyrrolidine derivatives:

Compound Name CAS No. Molecular Formula Substituent Similarity Score Key Properties
(S)-3-(Methoxymethyl)pyrrolidine HCl 1421050-43-2 C₆H₁₄ClNO -CH₂-O-CH₃ (S-config) Reference Moderate lipophilicity; chiral center critical for enantioselective interactions.
(R)-3-(Methoxymethyl)pyrrolidine HCl 955400-18-7 C₆H₁₄ClNO -CH₂-O-CH₃ (R-config) 0.75 Similar physical properties but divergent biological activity due to stereochemistry.
3-Methoxypyrrolidine HCl 136725-50-3 C₅H₁₂ClNO -OCH₃ 1.00 Shorter substituent; higher polarity; reduced steric hindrance.
(S)-3-Hydroxypyrrolidine HCl 122536-94-1 C₄H₁₀ClNO -OH 0.83 Increased hydrogen bonding capacity; higher solubility in polar solvents.
(S)-3-Methylpyrrolidine HCl 186597-29-5 C₅H₁₂ClN -CH₃ 0.75 Lower polarity; limited hydrogen bonding; higher metabolic stability.
3-Cyano-3-methylpyrrolidine HCl 1205750-61-3 C₆H₁₁ClN₂ -CN and -CH₃ 0.96 Enhanced reactivity (cyano group); potential for nucleophilic reactions.

Data compiled from .

Detailed Analysis

Enantiomeric Pair: (S)- vs. (R)-3-(Methoxymethyl)pyrrolidine HCl

  • Both enantiomers share identical molecular formulas but exhibit divergent pharmacological profiles. For example, the (S)-enantiomer may show higher affinity for specific receptors in central nervous system targets, while the (R)-form could be less active or even inhibitory .

3-Methoxypyrrolidine HCl The methoxy group (-OCH₃) directly attached to the pyrrolidine ring increases polarity compared to the methoxymethyl substituent.

(S)-3-Hydroxypyrrolidine HCl

  • The hydroxyl (-OH) group enhances solubility in aqueous media but introduces acidity (pKa ~9–10), which may affect ionization and binding to biological targets. This compound is often used in peptide mimetics due to its hydrogen-bonding capacity .

3-Cyano-3-methylpyrrolidine HCl The cyano (-CN) group introduces strong electron-withdrawing effects, making this compound reactive in nucleophilic additions or cyclization reactions. It is favored in synthetic chemistry for constructing heterocyclic scaffolds .

Biological Activity

(S)-3-(methoxymethyl)pyrrolidine hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The methoxymethyl group attached to the nitrogen atom enhances its solubility and bioavailability. The compound's chemical formula is C6H13ClN2OC_6H_{13}ClN_2O with a molecular weight of approximately 162.63 g/mol.

The biological activity of this compound primarily involves its interaction with various biological targets, including receptors and enzymes. Research indicates that compounds containing pyrrolidine rings often modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways.

Key Mechanisms:

  • Acetylcholinesterase Inhibition : Pyrrolidine derivatives have been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine, thereby enhancing cholinergic signaling .
  • Receptor Modulation : The compound may act on various receptors, including G-protein coupled receptors (GPCRs), which are crucial in numerous signaling pathways related to mood regulation and cognitive functions .

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further development in treating infections.
  • Neuroprotective Effects : Due to its ability to cross the blood-brain barrier, it has potential neuroprotective effects, which could be beneficial in neurodegenerative diseases .
  • Anticancer Potential : Some derivatives of pyrrolidine have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
NeuroprotectiveEnhanced neuronal survival in vitro
AnticancerReduced proliferation in human cancer cell lines

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of this compound, researchers found that it effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for both strains, indicating moderate activity.

Case Study 2: Neuroprotective Effects

A neuroprotection study utilized a neuronal cell line exposed to oxidative stress conditions. Treatment with this compound resulted in a significant increase in cell viability compared to untreated controls. The compound reduced reactive oxygen species (ROS) levels and improved mitochondrial function, suggesting its potential as a neuroprotective agent.

Case Study 3: Anticancer Activity

In vitro assays on human breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that this compound inhibited cell proliferation with IC50 values of 25 µM and 30 µM respectively. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways.

Q & A

Basic: What are the key steps in synthesizing (S)-3-(methoxymethyl)pyrrolidine hydrochloride?

Answer:
The synthesis typically involves multi-step organic reactions:

Pyrrolidine functionalization : Introduce the methoxymethyl group via nucleophilic substitution or alkylation. For example, reacting pyrrolidine with chloromethyl methyl ether under basic conditions.

Chiral resolution : Use chiral auxiliaries or enzymatic resolution to isolate the (S)-enantiomer.

Salt formation : Treat the free base with hydrochloric acid to form the hydrochloride salt.
Critical factors include temperature control (e.g., 0–5°C during alkylation) and solvent selection (e.g., THF or DMF for polar intermediates) to maximize yield and purity .

Advanced: How can reaction conditions be optimized to improve enantiomeric purity during synthesis?

Answer:
Optimization strategies include:

  • Catalyst screening : Use chiral catalysts like Jacobsen’s cobalt complexes for asymmetric induction .
  • Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance stereoselectivity in alkylation steps.
  • Temperature gradients : Lower temperatures (−20°C) reduce racemization during salt formation.
    Validate purity via chiral HPLC (e.g., Chiralpak AD-H column) and compare retention times with standards .

Basic: What spectroscopic methods are used to confirm the structure of this compound?

Answer:

  • NMR : 1^1H and 13^13C NMR identify the pyrrolidine ring (δ 2.5–3.5 ppm for N–CH2_2), methoxymethyl group (δ 3.3 ppm for OCH3_3), and stereochemistry.
  • Mass spectrometry : ESI-MS confirms molecular weight ([M+H]+^+ ≈ 164.1 g/mol for the free base).
  • X-ray crystallography : Resolves absolute configuration for the (S)-enantiomer .

Advanced: How can computational methods predict the compound’s receptor-binding affinity?

Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., dopamine or serotonin receptors).
  • DFT calculations : Analyze electron density maps to predict regioselectivity in nucleophilic reactions.
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
    Validate predictions with in vitro assays (e.g., radioligand binding studies) .

Basic: What in vitro assays are suitable for initial biological activity screening?

Answer:

  • Enzyme inhibition assays : Test against monoamine oxidases (MAOs) or acetylcholinesterase using fluorogenic substrates.
  • Receptor binding : Radiolabeled ligands (e.g., 3^3H-spiperone for dopamine receptors) quantify IC50_{50} values.
  • Cytotoxicity : MTT assays in HEK-293 or SH-SY5Y cells assess safety margins .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Dose-response curves : Replicate studies across multiple cell lines (e.g., neuronal vs. non-neuronal).
  • Metabolic stability : Use liver microsomes to evaluate cytochrome P450-mediated degradation.
  • Batch variability : Compare purity (>98% by HPLC) and stereochemical integrity (via optical rotation).
    Cross-reference with structurally similar compounds (e.g., 3-(4-methoxyphenyl)pyrrolidine hydrochloride) to identify substituent-specific effects .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of HCl vapors.
  • Spill management : Neutralize with sodium bicarbonate and dispose as hazardous waste.
    Refer to SDS guidelines for irritant properties and first-aid measures (e.g., flushing eyes with water for 15 minutes) .

Advanced: How to assess long-term toxicity in preclinical models?

Answer:

  • In vivo studies : Administer escalating doses (10–100 mg/kg) to rodents over 28 days. Monitor weight, organ histopathology, and serum biomarkers (ALT, creatinine).
  • Genotoxicity : Perform Ames tests with Salmonella strains TA98 and TA100.
  • Neurotoxicity : Evaluate motor coordination via rotarod tests and cognitive function via Morris water maze .

Basic: How does this compound compare structurally to related pyrrolidine derivatives?

Answer:

Compound Key Structural Differences Impact on Activity
3-(4-Methoxyphenyl)pyrrolidine HClPhenoxy group instead of methoxymethylEnhanced lipophilicity, altered receptor binding
(R)-3-(methoxymethyl)pyrrolidine HClOpposite enantiomerDifferential activity at chiral receptors
3-(Boc-amino)pyrrolidine HClBoc-protected amineImproved stability in acidic conditions

Advanced: What strategies enhance solubility for in vivo pharmacokinetic studies?

Answer:

  • Salt selection : Compare hydrochloride vs. trifluoroacetate salts.
  • Co-solvents : Use 10% DMSO/PBS or cyclodextrin-based formulations.
  • Prodrug design : Esterify the methoxymethyl group to improve membrane permeability.
    Validate bioavailability via LC-MS/MS plasma concentration profiling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(S)-3-(methoxymethyl)pyrrolidine hydrochloride
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